2-Chloro-6-fluoro-1,3-benzothiazol-4-amine
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Overview
Description
2-Chloro-6-fluoro-1,3-benzothiazol-4-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the benzothiazole ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride in the presence of a base, followed by cyclization with fluorine-containing reagents. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various substituted benzothiazoles.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and amines.
Scientific Research Applications
2-Chloro-6-fluoro-1,3-benzothiazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, and anticancer agents due to its ability to inhibit various enzymes and proteins.
Biological Studies: The compound is used in studying the mechanism of action of benzothiazole derivatives and their interaction with biological targets.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-1,3-benzothiazol-4-amine involves its interaction with various molecular targets, including enzymes and proteins. It inhibits the activity of enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, leading to the disruption of essential biological processes in microorganisms . The compound also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chlorobenzothiazole
- 2-Fluoro-6-chlorobenzothiazole
- 2-Chloro-6-methylbenzothiazole
Comparison
2-Chloro-6-fluoro-1,3-benzothiazol-4-amine is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity compared to other benzothiazole derivatives. The combination of these halogens provides a distinct electronic environment that can lead to different biological interactions and improved efficacy in medicinal applications .
Properties
Molecular Formula |
C7H4ClFN2S |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-chloro-6-fluoro-1,3-benzothiazol-4-amine |
InChI |
InChI=1S/C7H4ClFN2S/c8-7-11-6-4(10)1-3(9)2-5(6)12-7/h1-2H,10H2 |
InChI Key |
DXIUZLMSFBIOAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1N)N=C(S2)Cl)F |
Origin of Product |
United States |
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